molecular formula C40H66N4O4S B12794045 2-(Dihexylamino)-N-(4-((4-(((dihexylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide CAS No. 32794-43-7

2-(Dihexylamino)-N-(4-((4-(((dihexylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide

Katalognummer: B12794045
CAS-Nummer: 32794-43-7
Molekulargewicht: 699.0 g/mol
InChI-Schlüssel: NWBUMOPUYMABDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dihexylamino)-N-(4-((4-(((dihexylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its multiple functional groups, including amine, sulfonyl, and acetamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dihexylamino)-N-(4-((4-(((dihexylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dihexylamino)-N-(4-((4-(((dihexylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Dihexylamino)-N-(4-((4-(((dihexylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Dihexylamino)-N-(4-((4-(((dihexylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Dihexylamino)-N-(4-((4-(((dihexylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide include other sulfonyl and acetamide derivatives with comparable structures and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

32794-43-7

Molekularformel

C40H66N4O4S

Molekulargewicht

699.0 g/mol

IUPAC-Name

2-(dihexylamino)-N-[4-[4-[[2-(dihexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide

InChI

InChI=1S/C40H66N4O4S/c1-5-9-13-17-29-43(30-18-14-10-6-2)33-39(45)41-35-21-25-37(26-22-35)49(47,48)38-27-23-36(24-28-38)42-40(46)34-44(31-19-15-11-7-3)32-20-16-12-8-4/h21-28H,5-20,29-34H2,1-4H3,(H,41,45)(H,42,46)

InChI-Schlüssel

NWBUMOPUYMABDT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN(CCCCCC)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(CCCCCC)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.